molecular formula C19H23ClN2O B12694121 4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride CAS No. 94200-72-3

4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride

Cat. No.: B12694121
CAS No.: 94200-72-3
M. Wt: 330.8 g/mol
InChI Key: UXFMXBVMFYZYOA-UHFFFAOYSA-N
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Description

4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride typically involves multiple steps, including the formation of the pyrido[4,3-B]carbazole core and subsequent functionalization. Common reagents used in the synthesis include methoxy and methyl groups, which are introduced through various chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and molecular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride is unique due to its specific functional groups and the resulting chemical properties.

Properties

CAS No.

94200-72-3

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

9-methoxy-1,2,5-trimethyl-3,4,5a,6-tetrahydropyrido[4,3-b]carbazol-6-ium;chloride

InChI

InChI=1S/C19H22N2O.ClH/c1-11-14-7-8-21(3)12(2)15(14)10-17-16-9-13(22-4)5-6-18(16)20-19(11)17;/h5-6,9-10,19-20H,7-8H2,1-4H3;1H

InChI Key

UXFMXBVMFYZYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)OC)C)C.[Cl-]

Origin of Product

United States

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